3-fluoro-2-methoxypyridin-4-amine
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Overview
Description
3-Fluoro-2-methoxypyridin-4-amine is a versatile small molecule scaffold with the chemical formula C₆H₇FN₂O and a molecular weight of 142.13 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-fluoro-2-methoxypyridin-4-amine, can be achieved through various methods. One common approach involves the use of fluorinating agents such as complex AlF₃ and CuF₂ at high temperatures (450–500°C) to introduce the fluorine atom into the pyridine ring . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxypyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF.
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various arylated pyridine derivatives.
Scientific Research Applications
3-Fluoro-2-methoxypyridin-4-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of biologically active molecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
3-Fluoro-2-methoxypyridin-4-amine can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
These compounds share similar chemical properties but differ in the position and number of fluorine atoms on the pyridine ring. The unique positioning of the fluorine and methoxy groups in this compound contributes to its distinct reactivity and applications .
Properties
CAS No. |
1228898-36-9 |
---|---|
Molecular Formula |
C6H7FN2O |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
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